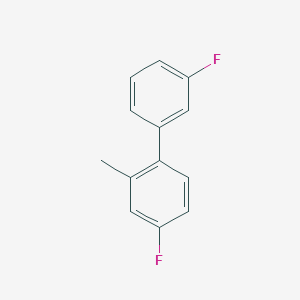

3',4-Difluoro-2-methylbiphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10F2 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

4-fluoro-1-(3-fluorophenyl)-2-methylbenzene |

InChI |

InChI=1S/C13H10F2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(14)8-10/h2-8H,1H3 |

InChI Key |

MDJPUQMZAQYPAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 ,4 Difluoro 2 Methylbiphenyl

Transition Metal-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Scaffold Construction

Transition metal catalysis, particularly using palladium, stands as the most robust and versatile approach for the synthesis of unsymmetrical biphenyls like 3',4-Difluoro-2-methylbiphenyl. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Protocols for Stereoselective and Regioselective Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds. tamu.edu It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. mdpi.comgre.ac.uk For the synthesis of 3',4-Difluoro-2-methylbiphenyl, two primary disconnection approaches are feasible:

Route A: Coupling of (3,4-difluorophenyl)boronic acid with 2-bromo- or 2-iodotoluene.

Route B: Coupling of (2-methylphenyl)boronic acid with 1-bromo-3,4-difluorobenzene or 1-iodo-3,4-difluorobenzene.

The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent. Palladium catalysts, often in the form of Pd(PPh₃)₄ or Pd(OAc)₂, are commonly used. Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The reaction is tolerant of a wide variety of functional groups and has been successfully applied to the synthesis of various fluorinated biphenyl derivatives. mdpi.comnih.gov

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the cross-coupling reaction |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes catalyst, promotes oxidative addition/reductive elimination |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF, Water mixtures | Solubilizes reactants and catalyst |

Negishi and Stille Coupling Approaches in Aryl-Aryl Bond Formation

The Negishi and Stille couplings provide powerful alternatives to the Suzuki-Miyaura reaction for aryl-aryl bond formation.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. researchgate.netnih.gov For the target molecule, this would involve reacting a (3,4-difluorophenyl)zinc halide with 2-bromotoluene (B146081), or a (2-methylphenyl)zinc halide with 1-bromo-3,4-difluorobenzene. Organozinc reagents are known for their high reactivity, which can allow for milder reaction conditions compared to some other coupling methods. tsukuba.ac.jpnih.gov

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. rsc.org A potential route to 3',4-Difluoro-2-methylbiphenyl would be the reaction between (3,4-difluorophenyl)trimethylstannane and 2-bromotoluene, or (2-methylphenyl)trimethylstannane and 1-bromo-3,4-difluorobenzene. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant drawback.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Negishi | Organozinc (e.g., ArZnCl) | Palladium or Nickel | High reactivity, good functional group tolerance | Moisture sensitivity of organozinc reagents |

| Stille | Organotin (e.g., ArSnMe₃) | Palladium | Reagents are often stable to air and moisture | Toxicity of tin compounds and byproducts |

Buchwald-Hartwig Amination Analogs for Heteroatom Functionalization

While the Buchwald-Hartwig amination is primarily a method for forming carbon-nitrogen bonds, the underlying principles of palladium-catalyzed cross-coupling are relevant. wikipedia.orgopenochem.org This reaction couples an amine with an aryl halide. jk-sci.com In the context of 3',4-Difluoro-2-methylbiphenyl, this reaction would not be used to form the core biphenyl structure. Instead, it would be a powerful tool for the functionalization of a pre-existing biphenyl halide. For example, if a bromo-substituted 3',4-Difluoro-2-methylbiphenyl were synthesized, the Buchwald-Hartwig amination could be used to introduce various amine groups, leading to a library of complex derivatives. The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions. nih.govacs.org

Nucleophilic Aromatic Substitution Routes for Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) offers a transition-metal-free pathway to form aryl-aryl bonds, particularly when one of the aromatic rings is activated by electron-withdrawing groups. nih.govwikipedia.org In the case of 3',4-Difluoro-2-methylbiphenyl, the fluorine atoms on one ring make it electrophilic and thus susceptible to nucleophilic attack. researchgate.net

A plausible SNAr approach would involve the reaction of an organometallic reagent derived from 2-methylbenzene, such as a 2-methylphenyl Grignard or organolithium reagent, with 1,2-difluorobenzene (B135520). The nucleophile would attack one of the carbon atoms bearing a fluorine, displacing it. However, controlling the regioselectivity of such a reaction can be challenging, and side reactions are common. The presence of two fluorine atoms activates the ring towards substitution. nih.govresearchgate.net

Exploration of Alternative Synthetic Pathways and Efficiency Enhancements

Research into C-C bond formation continues to yield novel synthetic methods. For biphenyl synthesis, pathways involving direct C-H activation/arylation are of significant interest. This strategy avoids the pre-functionalization (e.g., halogenation or borylation) of one of the coupling partners. In a hypothetical C-H arylation synthesis of the target molecule, one might react 1,2-difluorobenzene with 2-bromotoluene under conditions that promote C-H activation on the difluorobenzene ring. These methods are often catalyzed by palladium, rhodium, or other transition metals and represent a more atom-economical approach.

Efficiency enhancements for established methods like the Suzuki-Miyaura coupling are also an area of active research. This includes the development of more active catalysts to reduce catalyst loading, the use of greener solvent systems, and optimization of reaction conditions to improve yields and reduce reaction times.

Stereochemical Control in 3',4-Difluoro-2-methylbiphenyl Synthesis: Atropisomerism and Enantioselectivity

The structure of 3',4-Difluoro-2-methylbiphenyl, with a methyl group in an ortho position relative to the biphenyl linkage, gives rise to the phenomenon of atropisomerism. pharmaguideline.comslideshare.net Atropisomers are stereoisomers that result from hindered rotation around a single bond. wikipedia.org The steric bulk of the ortho-methyl group and the adjacent phenyl ring can create a significant energy barrier to rotation, potentially allowing for the isolation of two stable, non-interconverting enantiomers at room temperature. researchgate.netprinceton.edu

This axial chirality is a critical stereochemical feature. nih.gov The synthesis of a single enantiomer of an atropisomeric compound requires an enantioselective method. Strategies for achieving this include:

Asymmetric Cross-Coupling: Using a chiral ligand on the palladium catalyst in a Suzuki-Miyaura or Negishi coupling can induce asymmetry during the C-C bond formation, leading to an excess of one enantiomer.

Kinetic Resolution: A racemic mixture of the atropisomers can be reacted with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing the other to be isolated. nih.gov

Chiral Auxiliary Approach: Attaching a chiral auxiliary to one of the precursor molecules can direct the stereochemical outcome of the coupling reaction, after which the auxiliary is removed.

Green Chemistry Principles and Sustainable Synthetic Approaches in 3',4-Difluoro-2-methylbiphenyl Production

The synthesis of 3',4-Difluoro-2-methylbiphenyl, a biaryl compound, is often achieved through cross-coupling reactions. Traditional methods, while effective, can generate significant waste and utilize hazardous materials. The application of green chemistry principles aims to mitigate these environmental impacts by focusing on aspects such as atom economy, waste reduction, and the use of safer and renewable resources.

A common route to synthesize 3',4-Difluoro-2-methylbiphenyl is through a Suzuki-Miyaura coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. Specifically, 2-bromotoluene can be coupled with 3,4-difluorophenylboronic acid.

Table 1: Illustrative Suzuki-Miyaura Coupling for 3',4-Difluoro-2-methylbiphenyl

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Bromotoluene | 3,4-Difluorophenylboronic acid | Palladium(II) acetate | Potassium carbonate | Toluene/Water | 3',4-Difluoro-2-methylbiphenyl |

While this method is prevalent, its "greenness" can be significantly improved. Key areas for applying green chemistry principles include:

Catalyst Selection and Efficiency: The use of highly efficient palladium catalysts, including palladacycles, at low loadings is crucial. libretexts.org This not only reduces the cost but also minimizes the amount of heavy metal waste. Research into recyclable catalysts is an active area of investigation to further enhance sustainability.

Solvent Choice: Traditional Suzuki couplings often employ organic solvents like toluene. A greener approach involves the use of more environmentally benign solvents, such as water or ethanol, or even performing the reaction under solvent-free conditions. The use of biphasic systems, like toluene/water, can facilitate catalyst and product separation, aiding in recycling and reducing waste.

Base Selection: The choice of base is another important consideration. While inorganic bases like potassium carbonate are common, exploring milder and more environmentally friendly alternatives is a key aspect of greening the process.

Atom Economy: The Suzuki-Miyaura coupling generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. However, the generation of boronic acid waste is a drawback. Alternative coupling partners and in-situ generation of the boronic acid are being explored to improve this aspect.

Beyond the Suzuki coupling, other cross-coupling reactions like the Negishi, Stille, and Kumada couplings can also be employed for the synthesis of 3',4-Difluoro-2-methylbiphenyl. Each of these methods has its own set of advantages and disadvantages from a green chemistry perspective.

Negishi Coupling: This reaction utilizes organozinc reagents. While often providing high yields and functional group tolerance, the preparation of organozinc compounds can be sensitive to air and moisture, requiring stringent reaction conditions. nih.govorgsyn.org

Stille Coupling: The Stille reaction employs organotin reagents, which are highly toxic. harvard.eduorganic-chemistry.orgwikipedia.org This poses significant environmental and health concerns, making it a less favorable option from a green chemistry standpoint, despite its versatility. Efforts to use tin in catalytic amounts are being investigated to mitigate this issue. msu.edu

Kumada Coupling: This method uses Grignard reagents (organomagnesium compounds). organic-chemistry.orgwikipedia.org While Grignard reagents are readily available, they are highly reactive and can be incompatible with certain functional groups, limiting the substrate scope.

Table 2: Comparison of Cross-Coupling Reactions for Biaryl Synthesis from a Green Chemistry Perspective

| Reaction | Organometallic Reagent | Advantages | Green Chemistry Disadvantages |

| Suzuki-Miyaura | Organoboron | Generally low toxicity, stable, commercially available | Boron waste |

| Negishi | Organozinc | High reactivity and yield | Moisture and air sensitivity of reagents |

| Stille | Organotin | High functional group tolerance | High toxicity of tin compounds |

| Kumada | Organomagnesium (Grignard) | Readily available reagents | High reactivity, limited functional group tolerance |

To comprehensively assess the sustainability of a synthetic route, various green chemistry metrics can be employed. These include:

Atom Economy: Measures the efficiency of a reaction in converting reactants to the desired product.

E-Factor (Environmental Factor): Calculates the total weight of waste produced per kilogram of product.

Process Mass Intensity (PMI): Considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of the final product.

By applying these metrics, chemists can quantitatively compare different synthetic pathways and identify areas for improvement. The ultimate goal is to develop a synthetic process for 3',4-Difluoro-2-methylbiphenyl that is not only efficient and cost-effective but also minimizes its environmental footprint. This involves a holistic approach that considers the entire lifecycle of the chemical process, from the sourcing of raw materials to the disposal of waste.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 ,4 Difluoro 2 Methylbiphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformation Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. elsevier.com For 3',4'-Difluoro-2-methylbiphenyl, both ¹H and ¹³C NMR spectroscopy provide critical data for isomer differentiation and conformational analysis.

In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons are highly informative. The protons on the 2-methylphenyl ring and the 3,4-difluorophenyl ring will exhibit distinct signals due to their different electronic environments. savemyexams.com The methyl group introduces a steric effect that influences the dihedral angle between the two phenyl rings, affecting the chemical shifts of the ortho-protons. Spin-spin coupling between adjacent protons provides information about their connectivity, while the magnitude of the coupling constants can offer insights into the dihedral angles between them. savemyexams.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. asianpubs.org The carbon atoms directly bonded to fluorine will show characteristic splitting patterns due to ¹³C-¹⁹F coupling. The magnitude of these coupling constants (¹JCF, ²JCF, ³JCF, etc.) is dependent on the number of bonds separating the carbon and fluorine atoms and the spatial relationship between them, which is invaluable for confirming the substitution pattern on the difluorophenyl ring. cdnsciencepub.com

Conformational analysis of biphenyls often involves studying the restricted rotation around the central C-C bond, which can lead to the existence of atropisomers. asianpubs.org Variable temperature NMR experiments can be employed to study the dynamics of this rotation. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformations may be observed. As the temperature increases, these signals may broaden and coalesce, allowing for the determination of the energy barrier to rotation. unibo.it The presence of the methyl group in the 2-position is expected to create a significant barrier to rotation, potentially making the atropisomers stable at room temperature. asianpubs.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for 3',4'-Difluoro-2-methylbiphenyl

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| Methyl Protons | ~2.1-2.4 | ~19-22 | |

| Aromatic Protons (methylphenyl ring) | ~7.1-7.5 | ~125-140 | ³JHH = 7-8 Hz |

| Aromatic Protons (difluorophenyl ring) | ~7.0-7.3 | ~115-155 | ³JHH, JHF |

| C-1 | ~140-143 | ||

| C-2 | ~135-138 | ||

| C-3' | ~148-152 (d, ¹JCF) | ¹JCF ≈ 240-260 Hz | |

| C-4' | ~149-153 (d, ¹JCF) | ¹JCF ≈ 240-260 Hz |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions. 'd' denotes a doublet.

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. whitman.edu

For 3',4'-Difluoro-2-methylbiphenyl, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular weight and, consequently, its molecular formula (C₁₃H₁₀F₂). This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision. spectroscopyonline.com

Electron ionization (EI) is a common ionization technique that can induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can aid in structural elucidation. pressbooks.pub For 3',4'-Difluoro-2-methylbiphenyl, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (CH₃•): This would result in a fragment ion with an m/z value of [M-15]⁺.

Cleavage of the biphenyl (B1667301) linkage: This could lead to the formation of ions corresponding to the methylphenyl and difluorophenyl moieties.

Loss of fluorine atoms: Sequential or concerted loss of fluorine atoms or HF could also be observed. libretexts.org

The presence of two fluorine atoms can sometimes be inferred from the isotopic pattern, although the natural abundance of stable fluorine isotopes is dominated by ¹⁹F. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragments for 3',4'-Difluoro-2-methylbiphenyl

| Fragment | m/z (Expected) | Identity |

| [C₁₃H₁₀F₂]⁺• | 204.075 | Molecular Ion |

| [C₁₂H₇F₂]⁺ | 189.051 | [M - CH₃]⁺ |

| [C₇H₇]⁺ | 91.054 | Methylphenyl cation |

| [C₆H₃F₂]⁺ | 112.018 | Difluorophenyl cation |

Infrared and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa Both techniques provide a characteristic spectrum that can be used for identification and structural analysis.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com To be IR active, a vibration must result in a change in the molecule's dipole moment. edinst.com For 3',4'-Difluoro-2-methylbiphenyl, key IR absorption bands would include:

C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed around 2850-2960 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-F stretching vibrations: These are typically strong absorptions and are expected in the 1100-1300 cm⁻¹ region. The presence of two C-F bonds may lead to multiple strong bands.

Out-of-plane C-H bending: These vibrations, found in the 650-900 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa For 3',4'-Difluoro-2-methylbiphenyl, the Raman spectrum would likely show strong signals for:

Aromatic ring breathing modes: These symmetric vibrations of the phenyl rings often give rise to strong Raman bands.

C-C stretching of the biphenyl linkage: The stretching of the bond connecting the two rings is expected to be a strong Raman scatterer.

Symmetric C-F stretching modes.

The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment. americanpharmaceuticalreview.com

Interactive Data Table: Characteristic Vibrational Frequencies for 3',4'-Difluoro-2-methylbiphenyl

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-F Stretch | 1100-1300 (Strong) | 1100-1300 |

| Ring Breathing Modes | Weak/Medium | Strong |

| C-C Biphenyl Linkage Stretch | Weak | Strong |

X-ray Crystallography and Solid-State Structural Investigations, including Solvate Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. anton-paar.com This technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. libretexts.org

For 3',4'-Difluoro-2-methylbiphenyl, a successful single-crystal X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between all atoms and the angles between the bonds can be determined with high accuracy. rigaku.com

Conformation: The dihedral angle between the two phenyl rings in the solid state would be precisely measured, providing a definitive answer to the molecule's preferred conformation in the crystalline form.

Intermolecular interactions: The packing of the molecules in the crystal lattice reveals information about non-covalent interactions such as van der Waals forces, and potentially C-H···F or π-π stacking interactions, which influence the crystal's properties. researchgate.net

If the compound crystallizes with solvent molecules incorporated into the crystal lattice, forming a solvate, X-ray crystallography can identify the type of solvent and its stoichiometry, as well as its specific interactions with the biphenyl molecule. googleapis.com This is crucial as the presence of solvates can affect the physical properties of the compound.

The quality of the crystal structure is often described by its resolution, with higher resolution data providing a more detailed and accurate picture of the atomic arrangement. mdpi.com

Circular Dichroism Spectroscopy for Atropisomer Identification

Due to the steric hindrance caused by the 2-methyl group, 3',4'-Difluoro-2-methylbiphenyl has the potential to exist as a pair of non-superimposable mirror images, known as atropisomers. unibo.it These atropisomers are a form of chirality arising from restricted rotation about a single bond.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. nih.gov While individual enantiomers of a chiral compound will have mirror-image CD spectra, a racemic mixture (an equal mixture of both enantiomers) will be CD silent.

If the atropisomers of 3',4'-Difluoro-2-methylbiphenyl can be separated, for example by chiral chromatography, CD spectroscopy can be used to:

Confirm their chiral nature: Each separated atropisomer would exhibit a characteristic CD spectrum.

Determine the absolute configuration: By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration (Ra or Sa) of each atropisomer can be assigned. ee-net.ne.jp

Study the kinetics of racemization: The rate at which one atropisomer converts into the other (racemizes) can be monitored by observing the change in the CD signal over time, providing information about the rotational energy barrier. nih.gov

The application of CD spectroscopy is therefore crucial for the complete stereochemical characterization of 3',4'-Difluoro-2-methylbiphenyl, should it prove to be atropisomeric. rsc.org

Reactivity and Reaction Mechanisms of 3 ,4 Difluoro 2 Methylbiphenyl

Electrophilic Aromatic Substitution Patterns on the Biphenyl (B1667301) Core

Electrophilic Aromatic Substitution (EAS) on substituted biphenyls is directed by the combined effects of all substituents on both rings. In 3',4'-Difluoro-2-methylbiphenyl, the methyl group on the first ring acts as an activating group, increasing the electron density of that ring through hyperconjugation and a weak inductive effect. Conversely, the two fluorine atoms on the second ring are deactivating due to their strong inductive electron withdrawal, making this ring less susceptible to electrophilic attack.

Research on the nitration of 2-methylbiphenyl has shown that substitution occurs preferentially on the methylated ring. spu.edu This indicates that the activating effect of the methyl group outweighs the deactivating effect of the adjacent phenyl ring. Applying this principle to 3',4'-Difluoro-2-methylbiphenyl, it is predicted that electrophiles will preferentially attack the methyl-substituted ring.

The regioselectivity on the activated ring is determined by the directing influence of the methyl group and steric hindrance. The methyl group directs incoming electrophiles to the ortho and para positions.

Para-substitution (C5): This position is sterically accessible and electronically activated, making it a likely site for substitution.

Ortho-substitution (C3 and C6): The C3 position is sterically hindered by the adjacent difluorophenyl ring. The C6 position is significantly more accessible.

Therefore, electrophilic aromatic substitution is expected to yield a mixture of products, with substitution primarily at the C5 and C6 positions of the methyl-bearing ring. Substitution on the difluorinated ring is anticipated to be a minor pathway due to its lower electron density. The general mechanism for EAS proceeds through a high-energy intermediate known as an arenium ion, or Wheland complex, with the first step of breaking aromaticity being the rate-determining step. youtube.com

| Position of Substitution | Ring | Activating/Deactivating Factors | Predicted Outcome |

|---|---|---|---|

| C5 | Methyl-substituted | Para to activating -CH₃ group; sterically accessible | Major Product |

| C6 | Methyl-substituted | Ortho to activating -CH₃ group; less hindered ortho position | Major Product |

| C3 | Methyl-substituted | Ortho to activating -CH₃ group; sterically hindered | Minor Product |

| C2', C5', C6' | Difluoro-substituted | Ring deactivated by two -F groups | Very Minor or No Product |

Nucleophilic Reactivity at Fluorine-Substituted and Methyl Positions

The potential for nucleophilic attack on 3',4'-Difluoro-2-methylbiphenyl exists at two distinct locations: the carbon atoms bearing the fluorine substituents and the benzylic protons of the methyl group.

Reactivity at Fluorine-Substituted Positions: Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a halogen leaving group. nih.gov These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex. In 3',4'-Difluoro-2-methylbiphenyl, there are no such strong activating groups on the difluorinated ring. The fluorine atoms themselves are electron-withdrawing but are not typically sufficient to enable SNAr under standard conditions. Consequently, direct displacement of the fluoride ions by nucleophiles is expected to be challenging and would likely require harsh reaction conditions or alternative mechanisms such as benzyne formation.

Reactivity at the Methyl Position: The protons on the 2-methyl group are benzylic and thus weakly acidic. They can be removed by a strong base, such as an organolithium reagent or a lithium amide, to generate a benzylic carbanion. This nucleophilic species can then react with a variety of electrophiles (e.g., alkyl halides, carbonyl compounds) in subsequent steps, providing a pathway to functionalize the methyl group.

Metalation and Lithiation Strategies for Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a directing metalation group (DMG), which contains a heteroatom that coordinates to an organolithium base, directing deprotonation to a nearby ortho position. wikipedia.orgbaranlab.org

In its native form, 3',4'-Difluoro-2-methylbiphenyl lacks a classical, strong DMG.

The methyl group is not a DMG.

Fluorine atoms can act as weak DMGs, but their directing ability is often poor and can lead to mixtures of products.

Therefore, achieving highly regioselective ortho-metalation on the unmodified 3',4'-Difluoro-2-methylbiphenyl core is difficult. The most likely outcome of reacting this compound with a strong base like n-butyllithium would be either unselective deprotonation on the aromatic rings or preferential deprotonation at the more acidic benzylic position of the methyl group.

For a successful DoM strategy, a potent DMG would need to be present on the molecule. For instance, studies on N,N-dialkylbiphenyl-2-carboxamides demonstrate that an amide group at the 2-position effectively directs lithiation to the 2'-position of the adjacent ring (remote metalation) or the 3-position of the same ring, depending on the reaction conditions and reagents used. acs.orgnih.gov If a similar directing group were installed on the 3',4'-Difluoro-2-methylbiphenyl scaffold, controlled metalation could be achieved.

| Strategy | Description | Predicted Site of Metalation | Requirement |

|---|---|---|---|

| Direct Lithiation | Reaction with a strong organolithium base. | Benzylic C-H of the methyl group or unselective ring C-H. | None (on base molecule). |

| Directed Ortho-Metalation (DoM) | Lithiation guided by a coordinating functional group. | Position ortho to the directing group. | Presence of a strong DMG (e.g., -CONR₂, -OMe). |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: Regioselectivity refers to the preference for reaction at one position over another. masterorganicchemistry.com As discussed in the preceding sections, derivatization reactions of 3',4'-Difluoro-2-methylbiphenyl are expected to be highly regioselective based on the reaction type.

Electrophilic Reactions: These are regioselective for the activated, methyl-substituted ring, favoring the C5 and C6 positions.

Nucleophilic Reactions: SNAr on the difluoro-ring is disfavored. Reactions involving nucleophiles are more likely to occur at the benzylic position after deprotonation.

Metalation: Without a directing group, metalation lacks regioselectivity on the aromatic core. However, benzylic metalation at the methyl group is a regioselective alternative.

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com For 3',4'-Difluoro-2-methylbiphenyl, stereoselectivity can become a factor due to the potential for atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond.

The presence of the methyl group at the 2-position creates steric hindrance that restricts free rotation around the C1-C1' biphenyl bond. While the barrier to rotation in the parent molecule may be insufficient to allow for the isolation of stable atropisomers at room temperature, introducing larger substituents at the remaining ortho positions (C6, C2', or C6') could increase the rotational barrier significantly. If such a chirally-locked biphenyl is created, subsequent reactions could proceed with high diastereoselectivity or enantioselectivity, depending on the nature of the reactants and catalysts involved.

Mechanistic Insights into Transformation Pathways and Intermediate Characterization

Understanding the reaction mechanisms and the nature of transient intermediates is crucial for predicting and controlling the outcomes of chemical transformations.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. youtube.com The stability of this intermediate dictates the reaction's regioselectivity. For 3',4'-Difluoro-2-methylbiphenyl, attack on the methyl-substituted ring is favored because the electron-donating methyl group helps to stabilize the positive charge of the intermediate. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring.

Directed Ortho-Metalation: The mechanism of DoM involves the initial formation of a complex between the Lewis acidic lithium of the organolithium reagent and a Lewis basic heteroatom on the directing group. wikipedia.orgbaranlab.org This coordination, known as a complex-induced proximity effect (CIPE), positions the base close to the ortho-proton, facilitating its abstraction to form an aryllithium species. acs.org This aryllithium intermediate is a powerful nucleophile that is typically trapped in situ with an electrophile. These intermediates are highly reactive and are generally not isolated but can sometimes be characterized at low temperatures using spectroscopic methods like NMR.

Nucleophilic Aromatic Substitution: The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is paramount; it is greatly enhanced by the presence of strong electron-withdrawing groups ortho and/or para to the site of attack, a feature that 3',4'-Difluoro-2-methylbiphenyl lacks.

Computational Chemistry and Theoretical Studies of 3 ,4 Difluoro 2 Methylbiphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For 3',4-Difluoro-2-methylbiphenyl, DFT calculations would typically be employed to determine its optimized molecular geometry and to analyze its electronic properties.

The process begins with a geometry optimization, where the arrangement of atoms is varied to find the minimum energy conformation. molpro.netnubakery.orgnih.govresearchgate.net Functionals such as B3LYP, often paired with a basis set like 6-31G*, are commonly used for such calculations on substituted biphenyls. ichem.mdichem.md The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

From this optimized geometry, a wealth of electronic properties can be derived. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doaj.org The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests higher reactivity. Other properties that can be calculated include the ionization potential, electron affinity, electronegativity, and chemical hardness, which further characterize the molecule's electronic behavior. ichem.mdichem.mddoaj.org

A hypothetical summary of DFT-calculated electronic properties for 3',4-Difluoro-2-methylbiphenyl is presented in Table 1.

| Property | Calculated Value (Hypothetical) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 0.8 eV |

Conformational Analysis and Torsional Barriers of the Biphenyl (B1667301) Linkage

The defining structural feature of biphenyl and its derivatives is the torsional or dihedral angle between the two phenyl rings. This angle is determined by a balance of steric hindrance from ortho substituents and electronic effects that may favor planarity. For 3',4-Difluoro-2-methylbiphenyl, the ortho-methyl group is expected to induce significant steric strain, forcing the rings out of a planar arrangement. nih.gov

Conformational analysis involves calculating the molecule's energy as the dihedral angle between the rings is systematically rotated. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers to rotation (torsional barriers). rsc.org For 2-methylbiphenyl, the rotational barrier is significantly higher than for unsubstituted biphenyl. westmont.edu DFT methods, particularly those including dispersion corrections (e.g., B3LYP-D3), have proven effective in accurately calculating these barriers for substituted biphenyls. rsc.org

The analysis for 3',4'-Difluoro-2-methylbiphenyl would likely show a twisted ground state geometry with a dihedral angle significantly different from 0° or 90°. The torsional barrier would represent the energy required to rotate through a planar transition state, where steric repulsion between the ortho-methyl group and the hydrogen on the other ring is maximized. A hypothetical potential energy scan is illustrated in Table 2.

| Dihedral Angle (°) | Relative Energy (kcal/mol) (Hypothetical) |

|---|---|

| 0 | 6.0 |

| 30 | 1.5 |

| 60 | 0.0 |

| 90 | 2.5 |

| 120 | 3.5 |

| 150 | 5.0 |

| 180 | 5.8 |

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods can predict various spectroscopic properties, providing a theoretical counterpart to experimental characterization. For 3',4-Difluoro-2-methylbiphenyl, these calculations can help in the interpretation of experimental spectra or even predict them.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These theoretical frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F. These predictions are valuable for assigning peaks in experimental NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths. semanticscholar.org These correspond to the absorption wavelengths in a UV-Vis spectrum, providing insight into the electronic transitions of the molecule.

A hypothetical set of predicted spectroscopic data is shown in Table 3.

| Spectroscopic Property | Predicted Value (Hypothetical) |

|---|---|

| Major IR Frequency (C-F stretch) | 1250 cm⁻¹ |

| ¹³C NMR Chemical Shift (C-CH₃) | 135 ppm |

| ¹⁹F NMR Chemical Shift | -115 ppm |

| UV-Vis λmax | 245 nm |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to explore the potential chemical reactions of 3',4-Difluoro-2-methylbiphenyl by modeling reaction pathways. arxiv.org This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate.

For a hypothetical reaction, such as the further substitution on one of the phenyl rings, computational methods can be used to:

Optimize the geometries of the reactants and products.

Locate the transition state structure connecting them.

Calculate the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate.

Various algorithms exist to locate transition states, and these calculations provide a detailed, atomistic view of the reaction mechanism. arxiv.org This kind of analysis is invaluable for understanding reactivity and designing new synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. acs.orgpku.edu.cnnih.gov For a class of compounds like substituted biphenyls, QSPR models can be developed to predict non-biological attributes such as boiling point, vapor pressure, or solubility based on calculated molecular descriptors.

The process involves:

Calculating a large number of molecular descriptors for a set of related compounds (e.g., various fluorinated and methylated biphenyls). Descriptors can include constitutional, topological, geometric, and electronic parameters.

Using statistical methods, such as multiple linear regression, to build a mathematical model that relates a subset of these descriptors to an experimentally measured property.

Validating the model to ensure its predictive power.

Once a robust QSPR model is established, it could be used to predict the properties of 3',4-Difluoro-2-methylbiphenyl without the need for experimental measurement. For example, models developed for polychlorinated biphenyls (PCBs) have successfully predicted properties like enthalpy of vaporization and octanol/water partition coefficients. acs.orgpku.edu.cnnih.gov

A hypothetical QSPR equation for predicting a property might look like: Property = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

This approach is particularly useful for screening large numbers of compounds or for estimating properties when experimental data is difficult or costly to obtain.

Derivatization and Functionalization Strategies for 3 ,4 Difluoro 2 Methylbiphenyl As an Intermediate

Introduction of Heterocyclic Moieties via Advanced Cross-Coupling Reactions

The introduction of heterocyclic fragments onto the 3',4-difluoro-2-methylbiphenyl scaffold can be effectively achieved through modern palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of derivatives with tailored electronic and steric properties.

Prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are renowned for their functional group tolerance and broad substrate scope. researchgate.netrsc.orgsemanticscholar.org

The Suzuki-Miyaura coupling facilitates the formation of C-C bonds between an organoboron compound and an organic halide. scispace.com To append a heterocyclic moiety to 3',4-difluoro-2-methylbiphenyl, the biphenyl (B1667301) core would first need to be halogenated, for instance, via selective bromination or iodination (see Section 6.3). The resulting halo-3',4-difluoro-2-methylbiphenyl can then be coupled with a variety of heteroaryl boronic acids or esters. The reaction conditions can be finely tuned, with the choice of palladium catalyst, ligand, base, and solvent being critical for achieving high yields, especially when dealing with challenging coordinating heterocycles. scholaris.canih.gov For instance, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands have proven effective in coupling heteroaryl chlorides, which are often less reactive than their bromide or iodide counterparts. nih.gov

| Coupling Reaction | Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura | Halogenated 3',4-difluoro-2-methylbiphenyl + Heterocyclic Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) + Ligand + Base | Forms C-C bonds; versatile for a wide range of heterocycles. scispace.comnih.gov |

| Buchwald-Hartwig | Halogenated 3',4-difluoro-2-methylbiphenyl + N-H containing Heterocycle | Pd catalyst (e.g., Pd₂(dba)₃) + Bulky phosphine ligand (e.g., XPhos, RuPhos) + Base | Forms C-N bonds; crucial for synthesizing N-aryl heterocycles. nih.govnih.gov |

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the direct arylation of nitrogen-containing heterocycles. nih.govnih.gov A halogenated 3',4-difluoro-2-methylbiphenyl derivative can be coupled with a wide range of N-H containing heterocycles, such as pyrazoles, indoles, and carbazoles. The development of specialized ligands, often bulky and electron-rich biarylphosphines, has been instrumental in expanding the scope of this reaction to include previously challenging substrates and enabling reactions under milder conditions. mit.edu The choice of base is also crucial, with common options including sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. uwindsor.ca

Side-Chain Functionalization of the Methyl Group for Extended Architectures

The methyl group at the 2-position of the biphenyl scaffold serves as a key handle for further functionalization, enabling the construction of extended molecular architectures. A primary and highly effective strategy for activating this methyl group is through benzylic bromination.

Benzylic bromination , typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under photochemical conditions, selectively introduces a bromine atom onto the benzylic carbon. chemistrysteps.commychemblog.commanac-inc.co.jp This reaction proceeds via a free-radical chain mechanism, where the stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, directs the regioselectivity of the halogenation. chemistrysteps.com The use of NBS is advantageous as it maintains a low concentration of elemental bromine throughout the reaction, minimizing competitive electrophilic aromatic substitution on the electron-rich biphenyl rings. mychemblog.com

The resulting 2-(bromomethyl)-3',4'-difluorobiphenyl is a versatile intermediate that can undergo a variety of subsequent nucleophilic substitution reactions. This opens up pathways to a wide range of derivatives:

Alkylation and Arylation: The bromide can be displaced by carbanions (e.g., Grignard reagents, organolithiums) to form new C-C bonds, extending the carbon skeleton.

Formation of Ethers and Esters: Reaction with alkoxides or carboxylates yields the corresponding ethers and esters.

Introduction of Nitrogen and Sulfur Nucleophiles: Amines, azides, thiols, and other nucleophiles can be readily introduced, providing access to a host of functionalized compounds.

Synthesis of Phosphonates: The Arbuzov reaction with trialkyl phosphites can be used to install a phosphonate group, a moiety of interest in medicinal chemistry and materials science.

| Functionalization Step | Reagent(s) | Product Type |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator/Light | 2-(Bromomethyl)-3',4'-difluorobiphenyl |

| Nucleophilic Substitution | Alcohols, Amines, Thiols, Carboxylates, etc. | Ethers, Amines, Thioethers, Esters, etc. |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | 3',4'-Difluoro-2-biphenylcarboxaldehyde or 3',4'-Difluoro-2-biphenylcarboxylic acid |

Furthermore, the methyl group can be oxidized to afford an aldehyde or a carboxylic acid. Strong oxidizing agents like potassium permanganate or chromic acid can achieve this transformation, providing another avenue for derivatization through carbonyl chemistry, such as Wittig reactions, reductive aminations, or amide bond formations.

Selective Halogenation and Subsequent Cross-Coupling for Diversification

To further diversify the 3',4-difluoro-2-methylbiphenyl scaffold, selective introduction of additional halogen atoms (Br, I) onto the aromatic rings is a crucial step. These newly installed halogens act as synthetic handles for subsequent cross-coupling reactions, enabling the programmed construction of polysubstituted biphenyls.

Achieving regioselectivity in the halogenation of an already substituted biphenyl can be challenging. However, several strategies can be employed:

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi), leading to deprotonation at the adjacent ortho position. wikipedia.org While the fluorine atoms and the methyl group on 3',4-difluoro-2-methylbiphenyl are not strong DMGs, it is conceivable to first introduce a potent DMG (e.g., an amide, carbamate, or methoxy group) onto one of the rings. organic-chemistry.orgnih.gov This would allow for precise lithiation at the ortho position to the DMG, and subsequent quenching with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆) would install a halogen atom at a specific location.

Electrophilic aromatic substitution can also be employed for halogenation. The directing effects of the existing substituents (the ortho-directing methyl group and the meta-directing fluorine atoms) will influence the position of the incoming electrophile. Careful selection of reaction conditions, including the halogenating agent, solvent, and temperature, is necessary to control the regioselectivity and avoid the formation of complex product mixtures. For instance, iodination of a related compound, 2,2'-difluorobiphenyl, has been achieved using a combination of potassium peroxodisulfate and iodine, leading to a hexaiodinated product under certain conditions and an octaiodinated biphenyl under harsher conditions. oup.comoup.com This demonstrates that exhaustive halogenation of fluorinated biphenyls is feasible.

Once polyhalogenated derivatives of 3',4-difluoro-2-methylbiphenyl are synthesized, site-selective cross-coupling reactions can be performed. The differential reactivity of the various C-X bonds (C-I > C-Br > C-Cl) can be exploited to achieve sequential functionalization. For example, in a dihalo-derivative containing both bromine and chlorine, a Suzuki-Miyaura or Buchwald-Hartwig reaction can often be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different cross-coupling reaction. This stepwise approach allows for the controlled and diversified synthesis of highly substituted biphenyl derivatives.

Synthesis of Polyfluorinated Biphenyl Derivatives and Oligomers

Building upon the 3',4-difluoro-2-methylbiphenyl core to create larger polyfluorinated systems, such as oligomers and polymers, is a promising strategy for developing new materials with unique properties. Fluorinated biphenyls are known for their thermal stability, chemical resistance, and distinct electronic characteristics, making them valuable components in liquid crystals, high-performance polymers, and organic electronics.

One approach to synthesizing oligomers involves an iterative sequence of halogenation and cross-coupling reactions. For example, a functionalized 3',4-difluoro-2-methylbiphenyl, such as the brominated derivative, could be subjected to a Suzuki-Miyaura coupling with a biphenylboronic acid derivative. The resulting terphenyl could then be halogenated and coupled again, extending the chain in a controlled manner.

Homocoupling reactions, such as the Ullmann coupling , can be employed to dimerize halogenated 3',4-difluoro-2-methylbiphenyl units. This reaction typically involves the copper-mediated coupling of two aryl halides to form a biaryl linkage. By creating a dihalogenated monomer from 3',4-difluoro-2-methylbiphenyl, polymerization via Ullmann coupling could potentially yield poly(phenylene) type structures.

Furthermore, if 3',4-difluoro-2-methylbiphenyl is first converted into a di-functional monomer suitable for polymerization (e.g., a diboronic ester or a dihalide), it can be used in step-growth polymerization reactions like the Suzuki polymerization. This palladium-catalyzed polycondensation between an aromatic diboronic acid (or ester) and an aromatic dihalide is a powerful method for synthesizing well-defined conjugated polymers. The resulting polyfluorinated polymers incorporating the 3',4-difluoro-2-methylbiphenyl unit would be expected to exhibit interesting solubility, thermal, and electronic properties due to the presence of the fluorine atoms and the methyl group, which can influence chain packing and conformation.

Development of Complex Molecular Architectures Featuring the 3',4-Difluoro-2-methylbiphenyl Moiety

The 3',4-difluoro-2-methylbiphenyl unit can serve as a rigid and sterically defined scaffold for the construction of more complex three-dimensional molecular architectures, such as fluorenes, spiro compounds, and macrocycles.

Fluorene Synthesis: One of the most direct pathways to a more complex, rigid structure is through the intramolecular cyclization of 2-methylbiphenyl derivatives to form fluorenes. researchgate.net This can be achieved through various methods, including palladium-catalyzed C-H activation or radical-mediated cyclization. For 3',4-difluoro-2-methylbiphenyl, functionalization of the methyl group to a bromomethyl or other suitable group (as described in Section 6.2) could be followed by an intramolecular reaction, such as a Friedel-Crafts type alkylation or a transition-metal-catalyzed C-H arylation, to forge the five-membered ring and yield a difluorinated fluorene derivative. These fluorene systems are highly fluorescent and are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Spiro Compounds: Spirocyclic architectures, where two rings share a single atom, can be synthesized from appropriately functionalized 3',4-difluoro-2-methylbiphenyl derivatives. researchgate.netnih.govmdpi.com For example, if the biphenyl unit is elaborated with two reactive sites positioned correctly, intramolecular reactions can lead to the formation of a spiro center. Alternatively, a derivative of 3',4-difluoro-2-methylbiphenyl could be incorporated as one of the rings in a multi-component reaction designed to build a spirocyclic system. nih.gov

Applications of 3 ,4 Difluoro 2 Methylbiphenyl and Its Derivatives in Advanced Materials Science

Utilization in Liquid Crystalline Systems

The introduction of fluorine atoms into liquid crystal (LC) molecules is a well-established strategy for tuning their mesomorphic and electro-optical properties. Fluorinated biphenyls, in particular, are prized for their ability to induce a high dielectric anisotropy (Δε), a critical parameter for modern liquid crystal displays (LCDs). The 3',4'-difluoro substitution pattern, in conjunction with the 2-methyl group, offers a unique combination of steric and electronic effects that can be harnessed to create novel LC materials with desirable characteristics.

Research into fluorinated biphenyl (B1667301) derivatives has shown that the position and number of fluorine substituents significantly impact the mesomorphic behavior, melting points, and viscosity of the resulting liquid crystals. For instance, lateral fluoro-substituents are known to enhance the stability of tilted smectic phases and reduce melting points, which is advantageous for creating broad-range LC materials. The difluorophenyl group, in particular, can confer a high lateral dipole moment, leading to an enhancement in negative dielectric anisotropy, a key property for vertically aligned (VA) LCDs.

While direct studies on liquid crystals exclusively featuring the 3',4'-Difluoro-2-methylbiphenyl core are not extensively documented in publicly available literature, the principles derived from studies on closely related fluorinated biphenyls are highly relevant. The Suzuki-Miyaura cross-coupling reaction is a common and efficient method for synthesizing such fluorinated biphenyls, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of another. It is conceivable that 3',4'-Difluoro-2-methylbiphenyl, or its boronic acid/halide derivatives, serves as a key intermediate in the synthesis of more complex liquid crystalline molecules. The 2-methyl group would introduce a steric hindrance, potentially influencing the twisting angle between the phenyl rings and thereby affecting the material's birefringence and viscosity.

Table 1: Influence of Fluorine Substitution on Liquid Crystal Properties (Illustrative Data based on related compounds)

| Feature | Effect of Fluorine Substitution |

| Dielectric Anisotropy (Δε) | Generally increases, can be tailored to be positive or negative based on substitution pattern. |

| Melting Point | Often lowered, leading to a broader liquid crystalline range. |

| Viscosity | Can be reduced, leading to faster switching times in displays. |

| Birefringence (Δn) | Can be tuned by altering the electronic structure and molecular shape. |

| Mesophase Stability | Can enhance the stability of nematic and smectic phases. |

Incorporation into Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

In the realm of organic electronics, fluorinated aromatic compounds are instrumental in the development of efficient and stable Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. The electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which is crucial for facilitating charge injection and transport in multilayered OLED devices. Furthermore, the introduction of fluorine can enhance the thermal and morphological stability of thin films, leading to longer device lifetimes.

The 3',4'-Difluoro-2-methylbiphenyl moiety can be incorporated into host materials, emitter molecules, or charge-transporting layers in OLEDs. As part of a host material, this fluorinated biphenyl core could provide a high triplet energy, which is essential for efficient blue phosphorescent OLEDs (PhOLEDs), and good thermal stability. The difluoro-substitution pattern would also influence the material's electron affinity and ionization potential, allowing for fine-tuning of the energy levels to match those of adjacent layers, thereby improving charge balance and device efficiency.

While specific OLED materials directly synthesized from 3',4'-Difluoro-2-methylbiphenyl are not prominently featured in the reviewed literature, the broader class of fluorinated biphenyls is widely used. These compounds are known to contribute to the development of materials with high electron mobility and good film-forming properties. The 2-methyl group in the 3',4'-Difluoro-2-methylbiphenyl structure could be strategically utilized to disrupt intermolecular packing, potentially leading to amorphous materials with high glass transition temperatures, which is beneficial for preventing crystallization and ensuring the long-term stability of OLED devices.

Application as Ligands in Catalysis, including Asymmetric Variants

Chiral biphenyls are a cornerstone of asymmetric catalysis, serving as the backbone for a wide range of privileged ligands. The atropisomeric chirality arising from hindered rotation around the biphenyl C-C bond allows for the creation of a well-defined chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations. The synthesis of such ligands often involves the strategic placement of substituents at the ortho positions to control the rotational barrier.

The 3',4'-Difluoro-2-methylbiphenyl scaffold is a promising precursor for the synthesis of novel chiral phosphine (B1218219) ligands. The 2-methyl group provides one of the necessary ortho substituents to create a stable atropisomeric axis. Further functionalization, for example, through the introduction of phosphine groups at the 2' and 6' positions, would yield a chiral diphosphine ligand. The electronic properties of such a ligand would be significantly influenced by the 3',4'-difluoro substitution pattern, which could modulate the electron-donating ability of the phosphine groups and, consequently, the catalytic activity and selectivity of the corresponding metal complex.

While the direct use of a ligand derived from 3',4'-Difluoro-2-methylbiphenyl has not been explicitly detailed in the surveyed literature, the principles of ligand design in asymmetric catalysis strongly support its potential. For instance, chiral biphenyl diphosphine ligands are highly effective in asymmetric hydrogenation and Suzuki-Miyaura coupling reactions. The electronic modifications introduced by the fluorine atoms in a hypothetical ligand derived from 3',4'-Difluoro-2-methylbiphenyl could offer advantages in reactions where electron-poor ligands are beneficial.

Table 2: Potential Asymmetric Catalytic Reactions for Ligands Derived from 3',4'-Difluoro-2-methylbiphenyl

| Reaction Type | Potential Application |

| Asymmetric Hydrogenation | Synthesis of chiral alcohols, amines, and carboxylic acids. |

| Asymmetric Suzuki-Miyaura Coupling | Atroposelective synthesis of other chiral biaryl compounds. |

| Asymmetric Heck Reaction | Enantioselective formation of C-C bonds. |

| Asymmetric Allylic Alkylation | Synthesis of chiral allylic compounds. |

Development of Polymeric Materials with Tuned Optoelectronic Properties

The incorporation of fluorinated biphenyl units into polymer backbones is a powerful strategy for developing materials with tailored optoelectronic properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of the resulting polymers, including their band gap, charge carrier mobility, and solubility, can be finely tuned by modifying the structure of the monomer.

Monomers derived from 3',4'-Difluoro-2-methylbiphenyl could be polymerized through various cross-coupling reactions, such as Suzuki or Yamamoto coupling, to yield poly(biphenyl) derivatives. The fluorine atoms would be expected to lower the energy levels of the polymer's frontier molecular orbitals, potentially leading to materials with good electron-accepting properties. The 2-methyl group would likely introduce a twist in the polymer backbone, which could disrupt planarity and affect the extent of π-conjugation. While this might lead to a larger band gap, it could also enhance the solubility of the polymer, which is a crucial factor for solution-based processing of organic electronic devices.

Although specific polymers derived from 3',4'-Difluoro-2-methylbiphenyl are not extensively reported, the general principles of polymer design suggest that such materials could exhibit interesting properties. The combination of fluorine's electron-withdrawing effects and the steric influence of the methyl group provides a design handle for creating polymers with a unique balance of electronic properties, processability, and morphological stability.

Role in High-Performance Engineering Plastics and Specialty Polymers

Fluoropolymers are a class of high-performance plastics known for their exceptional chemical resistance, thermal stability, and low coefficient of friction. These properties stem from the high strength of the carbon-fluorine bond. While commodity fluoropolymers like PTFE are well-known, there is a continuous search for new fluorinated monomers that can be incorporated into specialty polymers to achieve a specific balance of properties.

Monomers based on the 3',4'-Difluoro-2-methylbiphenyl structure could be used to synthesize high-performance engineering plastics with enhanced thermal stability and specific mechanical properties. For example, di-functionalized derivatives of 3',4'-Difluoro-2-methylbiphenyl could be used as monomers in polycondensation reactions to create polyimides, polyamides, or polyesters. The rigid biphenyl unit would contribute to a high glass transition temperature (Tg), making the resulting polymers suitable for high-temperature applications. The fluorine atoms would impart chemical inertness and potentially improve the dielectric properties of the material, making it attractive for applications in the electronics industry.

The development of such specialty polymers would likely involve the synthesis of diacid, diamine, or diol derivatives of 3',4'-Difluoro-2-methylbiphenyl. While the literature does not provide specific examples of commercial polymers based on this exact monomer, the known properties of fluorinated aromatic polymers suggest that materials incorporating the 3',4'-Difluoro-2-methylbiphenyl unit would exhibit a desirable combination of thermal, chemical, and mechanical properties for demanding engineering applications.

Analytical Methodologies for Isolation, Purification, and Trace Analysis of 3 ,4 Difluoro 2 Methylbiphenyl

Chromatographic Techniques for High-Purity Isolation and Separation (HPLC, GC-MS)

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are cornerstone techniques for the isolation and analysis of 3',4-Difluoro-2-methylbiphenyl.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary method for the separation of non-polar to moderately polar compounds like 3',4-Difluoro-2-methylbiphenyl. The choice of stationary phase is critical for achieving optimal separation. C18 columns are widely used due to their hydrophobic nature, which provides good retention and resolution of aromatic compounds. For fluorinated compounds, specialized phases such as fluorinated stationary phases (e.g., F5) can offer alternative selectivity due to dipole-dipole and π-π interactions with the fluorinated aromatic rings.

A typical RP-HPLC method for a compound like 3',4-Difluoro-2-methylbiphenyl would involve a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while separating it from impurities with different polarities. Detection is commonly achieved using a UV detector, typically at a wavelength where the biphenyl (B1667301) system exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides a powerful combination of high-resolution separation and definitive identification. For the analysis of 3',4-Difluoro-2-methylbiphenyl, a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is generally suitable. The oven temperature program is optimized to ensure baseline separation from any isomers or related impurities.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak corresponding to the mass of 3',4-Difluoro-2-methylbiphenyl. The fragmentation pattern is a unique fingerprint of the molecule, arising from the cleavage of the biphenyl bond and the loss of fluorine or methyl groups. This fragmentation is crucial for unambiguous identification. The introduction of fluorine atoms into a molecule can lead to characteristic fragmentation pathways, aiding in the structural elucidation of unknown related compounds nih.govresearchgate.net.

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection | Key Advantages |

| HPLC | C18, Fluorinated Phases | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis, Diode Array Detector (DAD) | High resolution for non-volatile and thermally labile compounds. |

| GC-MS | Dimethylpolysiloxane, (5%-Phenyl)-methylpolysiloxane | Helium | Mass Spectrometry (Electron Ionization) | High separation efficiency and definitive structural identification through fragmentation patterns. |

Advanced Purification Protocols for Research-Grade Materials

The preparation of research-grade 3',4-Difluoro-2-methylbiphenyl, with purity exceeding 99.5%, often requires a multi-step purification strategy combining classical and modern techniques.

Recrystallization:

Following synthesis, the crude product is often subjected to recrystallization. The choice of solvent is paramount and is determined empirically. A good solvent will dissolve the compound at an elevated temperature but will have limited solubility at lower temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor. A solvent system, such as a mixture of a good solvent and a poor solvent (e.g., ethanol/water or hexane/ethyl acetate), can also be effective.

Preparative Chromatography:

For achieving the highest purity, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the compound. Fractions of the eluent are collected, and those containing the pure compound are combined and the solvent evaporated to yield the high-purity product. Recycling preparative HPLC can be employed for compounds that are difficult to separate, where the eluent is passed through the column multiple times to enhance resolution ymc.co.jp.

Sublimation:

For compounds that are solids and have a sufficiently high vapor pressure, vacuum sublimation can be an effective final purification step to remove non-volatile impurities.

| Purification Technique | Principle | Typical Application | Advantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Initial purification of the crude synthetic product. | Cost-effective, scalable. |

| Preparative HPLC | High-resolution liquid chromatographic separation on a larger scale. | Final purification step to achieve high purity (>99.5%). | High purity, applicable to a wide range of compounds. |

| Sublimation | Phase transition from solid to gas under vacuum, followed by condensation. | Removal of non-volatile impurities from a solid product. | Can yield very pure crystalline material. |

Development of Sensitive Detection Methods for Environmental or Industrial Monitoring Applications

The detection of trace levels of 3',4-Difluoro-2-methylbiphenyl in environmental or industrial samples is critical for monitoring potential contamination. Due to its likely persistence, as is common with many fluorinated organic compounds, sensitive analytical methods are required.

Sample Preparation:

For environmental matrices such as water or soil, a pre-concentration step is typically necessary. Solid-phase extraction (SPE) is a widely used technique where the sample is passed through a cartridge containing a sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it.

Analytical Techniques:

GC-MS operating in selected ion monitoring (SIM) mode is a highly sensitive method for quantitative trace analysis. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target compound, which significantly increases the signal-to-noise ratio and lowers the detection limits.

For even greater sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be employed. In GC-MS/MS, a specific precursor ion from the initial mass spectrum is selected and then fragmented to produce product ions. This two-stage filtering process drastically reduces chemical noise and allows for the detection of the analyte at ultra-trace levels.

High-resolution mass spectrometry (HRMS) coupled with GC can also be utilized. HRMS provides highly accurate mass measurements, which can help to differentiate the target analyte from isobaric interferences in complex matrices.

| Technique | Principle | Typical Limit of Detection (LOD) | Application |

| GC-MS (SIM) | Monitors specific, characteristic ions of the analyte. | Low ng/L to pg/L | Routine environmental monitoring. |

| GC-MS/MS | Selects a precursor ion and detects its specific fragment ions. | Sub-pg/L | Ultra-trace analysis in complex matrices. |

| GC-HRMS | Provides high-resolution and accurate mass measurements. | pg/L | Confirmatory analysis and identification of unknown fluorinated compounds. |

Isotopic Labeling for Mechanistic Studies and Tracer Applications in Non-Biological Contexts

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and for tracking the fate of compounds in non-biological systems. For 3',4-Difluoro-2-methylbiphenyl, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or the radioactive isotope fluorine-18 (B77423) (¹⁸F) can be incorporated into the molecule.

Mechanistic Studies:

By strategically placing an isotopic label at a specific position in the 3',4-Difluoro-2-methylbiphenyl molecule, chemists can follow the transformation of that position during a chemical reaction. For example, deuterium labeling can be used to determine kinetic isotope effects, providing insight into the rate-determining step of a reaction. ¹³C labeling, in conjunction with NMR spectroscopy or mass spectrometry, can be used to trace the path of carbon atoms through a reaction sequence.

Tracer Applications:

Isotopically labeled 3',4-Difluoro-2-methylbiphenyl can be used as an internal standard in quantitative analysis by mass spectrometry. The labeled standard is chemically identical to the analyte but has a different mass, allowing for accurate quantification by correcting for matrix effects and variations in instrument response.

In environmental fate studies, isotopically labeled compounds can be introduced into a model system (e.g., a soil column or a water-sediment system) to track their transport, degradation, and partitioning between different environmental compartments researchgate.net. The distinct mass of the labeled compound allows it to be distinguished from any background levels of the unlabeled compound.

The synthesis of isotopically labeled 3',4-Difluoro-2-methylbiphenyl would involve using labeled starting materials in the synthetic route. For example, a labeled methyl group could be introduced using ¹³CH₃I or CD₃I. Fluorine-18 can be introduced through nucleophilic aromatic substitution reactions on a suitable precursor acs.orgnih.govresearchgate.netnih.gov.

| Isotope | Labeling Strategy | Detection Method | Application |

| Deuterium (²H) | Use of deuterated reagents in synthesis. | Mass Spectrometry, NMR Spectroscopy | Mechanistic studies (kinetic isotope effects). |

| Carbon-13 (¹³C) | Use of ¹³C-labeled precursors in synthesis. | Mass Spectrometry, NMR Spectroscopy | Tracing carbon skeletons in reactions, quantitative internal standards. |

| Fluorine-18 (¹⁸F) | Nucleophilic substitution with [¹⁸F]fluoride. | Positron Emission Tomography (PET), Radio-TLC, Radio-HPLC | Tracer studies in dynamic systems (non-biological). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.